N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole-carboxamide moiety. The benzothiazole ring is substituted with a chlorine atom at position 7 and a methyl group at position 4, while the pyrazole ring contains ethyl and methyl substituents at positions 1 and 3, respectively.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-4-20-11(7-9(3)19-20)14(21)18-15-17-12-8(2)5-6-10(16)13(12)22-15/h5-7H,4H2,1-3H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRXOJPMDUENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide acts by inhibiting the COX enzymes. This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
The inhibition of COX enzymes by N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide affects the arachidonic acid pathway. This pathway is responsible for the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are lipid compounds produced by COX enzymes. These compounds play a significant role in inflammation and pain signaling.
Pharmacokinetics
It’s worth noting that thiazole, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of COX enzymes by N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin. This can lead to a reduction in inflammation and pain signaling, as these compounds are involved in these processes.
Action Environment
The action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its absorption and distribution in the body. Additionally, factors such as pH and temperature can potentially influence the stability and efficacy of the compound.
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that integrates a benzo[d]thiazole moiety, a pyrazole ring, and a carboxamide functional group. This unique arrangement is believed to contribute to its diverse biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It can bind to certain receptors, modulating their activity and influencing physiological responses.
- Cell Cycle Interference : By affecting the cell cycle, it may exhibit cytotoxic effects on rapidly dividing cells, which is particularly relevant for anticancer applications.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including:
- Caspase Activation : Inducing caspase-mediated apoptosis.
- Inhibition of Bcl-2 : Compounds have been noted to inhibit anti-apoptotic proteins like Bcl-2, promoting cell death in cancerous tissues .
The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity against cancer cell lines .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound B | 1.98 ± 1.22 | Caspase activation |
Antimicrobial Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .
Case Studies
Several studies highlight the biological activity of similar compounds:
- Antitumor Studies : A study involving thiazole-based compounds demonstrated significant cytotoxicity against different cancer cell lines, with IC50 values indicating potent activity comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Trials : Another investigation focused on thiazole derivatives showed effective inhibition of bacterial strains at low concentrations, suggesting potential as therapeutic agents for infections .
Comparative Analysis
When compared to other similar compounds, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide exhibits unique properties due to its specific structural features:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound X | Thiazole + Amide | Anticancer |
| Compound Y | Benzothiazole + Alkyl Chain | Antimicrobial |
| N-(7-chloro...) | Benzothiazole + Pyrazole | Dual action (Anticancer & Antimicrobial) |
Comparison with Similar Compounds
Research Findings and Limitations
- Anti-Tubercular Potential: highlights nitro-substituted benzothiazoles as anti-tubercular agents, suggesting that the target compound’s 7-Cl and 4-CH₃ groups may offer similar activity but require validation .
- Solubility and Bioavailability : ’s morpholine-containing analogue demonstrates how polar groups enhance solubility, whereas the target compound’s alkyl groups may limit aqueous solubility .
- Data Gaps: No direct biological data or computational studies (e.g., docking) are available for the target compound, limiting mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
